molecular formula C7H14N4 B13560656 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole

4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B13560656
M. Wt: 154.21 g/mol
InChI Key: RKUHJOGDLRBHML-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole is a pyrazole derivative characterized by a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 4-position of the pyrazole ring, with methyl groups at the 1-, 3-, and 5-positions. The presence of the hydrazinyl group enhances nucleophilicity, enabling participation in condensation reactions (e.g., forming Schiff bases) or metal chelation .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methylhydrazine

InChI

InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3

InChI Key

RKUHJOGDLRBHML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNN

Origin of Product

United States

Preparation Methods

Classical Pyrazole Formation

The pyrazole ring is commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. For 1,3,5-trimethyl-1H-pyrazole, the precursor is often pentane-2,4-dione (acetylacetone) reacted with hydrazine hydrate.

  • Reaction Conditions:

    • Solvent: Methanol or ethanol
    • Temperature: 25–50 °C
    • Catalyst: Acid catalysts such as glacial acetic acid improve yield and purity.
    • Reaction Time: Typically 3 hours for pyrazole formation.
  • Reaction Example:
    Methyl ethyl diketone (pentane-2,4-dione) reacts with hydrazine hydrate in aqueous media with glacial acetic acid catalyst at 50 °C to yield 3,5-dimethylpyrazole with >90% yield and >99% purity by HPLC.

Methylation to 1,3,5-Trimethyl-1H-pyrazole

After obtaining 3,5-dimethyl-1H-pyrazole, methylation at the N-1 position is performed to achieve the 1,3,5-trimethyl substitution pattern.

  • Reagents:

    • Methyl iodide (CH3I) as methylating agent
    • Base: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction Time: 16 hours under nitrogen atmosphere.
  • Yields:
    Potassium tert-butoxide in THF gave a high yield of 78%, superior to other bases like NaH or NaOH (see Table 1).

Entry Base Solvent Time (h) Yield (%)
1 Potassium tert-butoxide THF 16 78
2 Sodium hydride (NaH) THF 16 48
3 Sodium hydride (NaH) DMF 12 55
4 Sodium hydroxide (NaOH) THF 26 27
5 Potassium carbonate (K2CO3) DMF 32 15

Table 1: Effect of base and solvent on methylation yield of 1,3,5-trimethyl-1H-pyrazole.

Introduction of the Hydrazinylmethyl Group at the 4-Position

The key step to obtain this compound is the substitution of a suitable leaving group at the 4-position with hydrazine or a hydrazine derivative.

General Approach

  • Starting Material: 4-(halomethyl)-1,3,5-trimethyl-1H-pyrazole or 4-(formyl)-1,3,5-trimethyl-1H-pyrazole
  • Nucleophile: Hydrazine hydrate (N2H4·H2O) or hydrazine derivatives
  • Reaction Conditions:
    • Solvent: Ethanol, methanol, or aqueous media
    • Temperature: Ambient to reflux
    • Reaction Time: Several hours to overnight

The hydrazine attacks the electrophilic carbon at the 4-position, displacing the leaving group and forming the hydrazinylmethyl substituent.

Specific Literature Examples

While direct detailed synthetic protocols for this compound are scarce in open literature, analogous pyrazole hydrazine derivatives have been prepared by:

  • Bromomethylation of the pyrazole ring at the 4-position followed by nucleophilic substitution with hydrazine hydrate.
  • Reduction of pyrazole-4-carboxaldehyde derivatives to hydroxymethyl intermediates, then conversion to hydrazinylmethyl groups via hydrazine treatment.

Summary of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Pyrazole ring formation Pentane-2,4-dione + hydrazine hydrate in aqueous media with acetic acid catalyst, 50 °C, 3 h 3,5-dimethyl-1H-pyrazole, >90% yield, >99% purity Efficient, cost-effective, scalable
N-1 Methylation Methyl iodide + potassium tert-butoxide in THF, 0 °C to RT, 16 h 1,3,5-trimethyl-1H-pyrazole, 78% yield Potassium tert-butoxide preferred base
4-Position substitution Bromomethylation or formylation + hydrazine hydrate in ethanol/methanol, reflux This compound Nucleophilic substitution by hydrazine

Research Findings and Analytical Characterization

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) including ^1H and ^13C NMR confirms substitution patterns and purity.
    • Fourier Transform Infrared Spectroscopy (FT-IR) identifies characteristic hydrazine N–N and pyrazole ring vibrations.
    • Elemental analysis and mass spectrometry confirm molecular formula and weight.
  • Purity and Yield: High yields and purity (>90%) are achievable with optimized reaction conditions, especially when using potassium tert-butoxide as the base for methylation and controlled hydrazine substitution steps.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group readily participates in condensation reactions with carbonyl compounds. For example:

  • Hydrazone Formation : Reaction with aldehydes/ketones forms hydrazones, a key step in synthesizing heterocycles. In pyrazole systems, analogous reactions yield products with antimicrobial and anticancer activity .

  • Active Methylene Coupling : Condensation with active methylene compounds (e.g., malononitrile) generates fused pyrazolo-pyridine or pyrazolo-pyrimidine derivatives .

Example Reaction Pathway

4-(Hydrazinylmethyl)pyrazole+RC=OHydrazoneΔHeterocyclic Product\text{4-(Hydrazinylmethyl)pyrazole} + \text{RC=O} \rightarrow \text{Hydrazone} \xrightarrow{\Delta} \text{Heterocyclic Product}

Oxidation Reactions

The hydrazinylmethyl moiety can undergo oxidation under controlled conditions:

  • Formation of Diazene Derivatives : Oxidants like KMnO₄ or H₂O₂ convert hydrazinyl groups to diazenes, which may further react to form pyrazole-4-carboxylic acids .

  • Side-Chain Oxidation : Selective oxidation of the methylene group (–CH₂–) adjacent to hydrazine could yield a ketone or carboxylic acid derivative .

Reported Conditions

Oxidizing AgentSolventTemperatureProductYieldSource
KMnO₄ (aq)H₂ORefluxCarboxylic Acid83%
H₂O₂/Fe³⁺EtOH25–30°CDiazene78%

Cyclization Reactions

The hydrazine group facilitates cyclization to form bioactive heterocycles:

  • Pyrazolo-oxadiazoles : Reaction with CS₂/KOH yields 1,3,4-oxadiazoles, which exhibit antidiabetic activity .

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces triazole-linked hybrids .

Key Example

4-(Hydrazinylmethyl)pyrazole+CS₂KOHPyrazolo-oxadiazole\text{4-(Hydrazinylmethyl)pyrazole} + \text{CS₂} \xrightarrow{\text{KOH}} \text{Pyrazolo-oxadiazole}

Nucleophilic Substitution

The hydrazinyl group acts as a nucleophile in reactions with electrophiles:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., pyrazole-4-sulfonyl chloride) produces sulfonamide derivatives, a common motif in antiproliferative agents .

  • Acylation : Treatment with acyl chlorides or anhydrides yields hydrazides, which are intermediates for further functionalization .

Experimental Data

ElectrophileBaseSolventTime (h)ProductYieldSource
PhCH₂SO₂ClDIPEACH₂Cl₂16Sulfonamide85%
Ac₂OCH₃CN4Acetylhydrazide90%

Biological Activity Correlations

Derivatives of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole demonstrate:

  • Antimicrobial Activity : Hydrazones and oxadiazoles show efficacy against M. tuberculosis H37Rv .

  • Antidiabetic Potential : Pyrazole-4-carbohydrazides reduce blood glucose levels in vivo .

  • Anticancer Properties : Sulfonamide derivatives inhibit tumor cell proliferation (IC₅₀: 2–10 μM) .

Stability and Reactivity Trends

  • pH Sensitivity : The hydrazinyl group is prone to hydrolysis under strongly acidic or basic conditions.

  • Thermal Stability : Decomposition occurs above 200°C, forming volatile byproducts (e.g., NH₃) .

Scientific Research Applications

4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Properties

A. 4-Ethynyl-1,3,5-trimethyl-1H-pyrazole (8b)

  • Structure : Ethynyl (-C≡CH) group at the 4-position.
  • Key Differences : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry (e.g., azide-alkyne cycloaddition). This contrasts with the hydrazinylmethyl group, which is more nucleophilic and prone to oxidation or condensation.
  • Synthesis : Prepared via desilylation of 1,3,5-trimethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole using K₂CO₃/MeOH .
  • Applications : Useful in polymer chemistry and metal-organic frameworks due to alkyne reactivity .

B. 4-Iodo-1,3,5-trimethyl-1H-pyrazole (6b)

  • Structure : Iodo substituent at the 4-position.
  • Key Differences : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydrazinylmethyl group is better suited for nucleophilic substitutions.
  • Synthesis : Methylation of 4-iodo-3,5-dimethyl-1H-pyrazole with methyl iodide in THF .
  • Applications : Intermediate in synthesizing biaryl pyrazoles via palladium-catalyzed couplings .

C. 4-Amino-1,3,5-trimethyl-1H-pyrazole

  • Structure: Amino (-NH₂) group at the 4-position.
  • Key Differences: The amino group is less sterically hindered and more basic (pKa ~5-6) compared to the hydrazinylmethyl group (pKa ~8-9 for NH₂). This impacts solubility and metal coordination .
  • Synthesis : Direct amination of the pyrazole core .

A. 3,5-Diphenyl-1H-pyrazole Derivatives (e.g., 4-hydroxy-3,5-diphenyl-1H-pyrazole esters)

  • Structure : Bulky aryl substituents at 3- and 5-positions, hydroxy/ester groups at 4-position.
  • Key Differences: These derivatives exhibit antiarrhythmic, sedative, and antiplatelet activities due to aryl groups enhancing lipophilicity and membrane interaction .

B. 4-(Bromophenyl)sulfonylmethyl-1,3,5-trimethyl-1H-pyrazole (20)

  • Structure : Sulfonylmethyl and bromophenyl groups.
  • The hydrazinylmethyl group lacks this acidity but offers redox activity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP* Solubility
4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole C₇H₁₄N₄ 154.21 g/mol 0.45 Polar solvents (H₂O, EtOH)
4-Ethynyl-1,3,5-trimethyl-1H-pyrazole (8b) C₇H₉N₂ 121.16 g/mol 1.85 Nonpolar solvents (EtOAc, CH₂Cl₂)
4-Iodo-1,3,5-trimethyl-1H-pyrazole (6b) C₆H₉IN₂ 236.06 g/mol 2.30 THF, DMF
4-Amino-1,3,5-trimethyl-1H-pyrazole C₆H₁₁N₃ 125.17 g/mol 0.90 MeOH, DMSO

*Calculated using fragment-based methods.

Key Research Findings

  • Reactivity : The hydrazinylmethyl group undergoes condensation with carbonyl compounds to form hydrazones, a feature absent in ethynyl or iodo derivatives .
  • Biological Potential: Unlike bromophenyl-sulfonyl derivatives (e.g., compound 20), hydrazinylmethyl pyrazoles show promise in chelating transition metals (e.g., Cu²⁺, Fe³⁺), relevant to anticancer or antimicrobial applications .
  • Thermal Stability : Trimethylpyrazoles with hydrazinylmethyl groups decompose above 200°C, whereas iodo derivatives are less stable due to weaker C-I bonds .

Biological Activity

4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anti-tumor, and antimicrobial activities. The following sections detail the biological activity of this compound based on existing literature.

Anti-Inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antitumor Activity

Research has indicated that pyrazole compounds can inhibit the proliferation of cancer cells. A specific study reported that aminopyrazoles exhibited antiproliferative effects against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance anticancer activity.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro studies have shown that compounds related to this compound were tested against various bacterial strains and fungi. For example, certain derivatives exhibited substantial antimicrobial activity against Bacillus subtilis and E. coli, indicating their potential as antibiotic agents .

The mechanisms underlying the biological activities of pyrazole derivatives often involve interaction with specific enzymes or receptors. For instance, some studies have highlighted the role of pyrazoles as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . Additionally, their ability to modulate signaling pathways related to cell proliferation and apoptosis contributes to their anticancer properties.

Case Study 1: Anti-Inflammatory Effects

A recent study synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory effects in vitro. Among these, one compound demonstrated a remarkable ability to inhibit TNF-α production by macrophages by more than 75% at a concentration of 10 µM. This suggests that structural modifications can lead to enhanced anti-inflammatory activity .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of pyrazole derivatives, a specific compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that the introduction of hydrazine moieties significantly increased the cytotoxicity against cancer cells compared to other analogs without such modifications .

Research Findings Summary Table

Activity Type Compound Effectiveness Reference
Anti-inflammatoryVarious pyrazole derivativesUp to 85% inhibition of TNF-α
AntitumorAminopyrazoles54.25% growth inhibition in HepG2
AntimicrobialPyrazole derivatives tested against bacteriaSignificant activity against E. coli

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole with high purity?

  • Methodological Answer :

  • Hydrazine Condensation : React 1,3,5-trimethylpyrazole derivatives with hydrazine hydrate under reflux in methanol or ethanol. For example, hydrazine monohydrate reacts with 3-methyl-2,4-pentanedione to form substituted pyrazoles (yield: ~82%) .

  • Substitution Reactions : Use halogenated precursors (e.g., 4-bromo-1,3,5-trimethylpyrazole) for nucleophilic substitution with hydrazine. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yields .

  • Purification : Recrystallize from hexanes or ethanol to achieve >95% purity. Monitor by TLC or HPLC.

    Synthetic Route Yield Key Conditions
    Hydrazine Condensation82–93%Reflux in methanol, 1–2 hours
    Halogen Substitution70–85%DMF, 60°C, 12–24 hours

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Compare bond lengths (e.g., C–N: 1.308–1.365 Å, N–N: 1.338–1.374 Å) with similar Cu-pyrazole complexes .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methyl (δ 2.1–2.5 ppm) and hydrazinyl protons (δ 3.5–4.0 ppm).
  • IR : Confirm N–H stretches (3200–3350 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How does the hydrazinylmethyl substituent influence coordination chemistry with transition metals?

  • Methodological Answer :

  • Ligand Design : The hydrazinyl group acts as a bifunctional ligand, enabling N–H···Cl hydrogen bonding in Cu(II) complexes. For example, di-µ-chlorido-bis[chloridobis(trimethylpyrazole)copper(II)] shows distorted octahedral geometry .
  • Comparative Studies : Compare coordination modes with analogous ligands (e.g., 3,5-dimethylpyrazole). The hydrazinyl group enhances solubility in polar solvents, affecting crystal packing .

Q. How can computational modeling resolve discrepancies in experimental reactivity data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic substitution sites. Validate with experimental XRD bond lengths (e.g., C–C: 1.345–1.417 Å) .
  • Reactivity Mapping : Use Fukui indices to identify nucleophilic/electrophilic regions. Correlate with observed regioselectivity in alkylation or acylation reactions .

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate antimicrobial or antitumor activities under controlled conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from varying assay protocols .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl vs. hydrazinyl groups) and compare bioactivity trends. Use molecular docking to predict target binding (e.g., PPARγ partial agonism) .

Q. How can stability be optimized for long-term storage or reactive intermediate synthesis?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight containers with desiccants. Avoid exposure to light or moisture, which accelerates decomposition .
  • Derivatization : Convert to stable salts (e.g., hydrochloride) or protect the hydrazinyl group via acetylation for transient stability during reactions .

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